molecular formula C8H10O B14806790 Octa-3,5-diyn-1-OL CAS No. 10160-11-9

Octa-3,5-diyn-1-OL

Cat. No.: B14806790
CAS No.: 10160-11-9
M. Wt: 122.16 g/mol
InChI Key: YFBFKTPUNNZYIE-UHFFFAOYSA-N
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Description

Octa-3,5-diyn-1-OL: is an organic compound with the molecular formula C8H10O . It is characterized by the presence of two triple bonds (diyn) and a hydroxyl group (OL) attached to the first carbon atom. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octa-3,5-diyn-1-OL typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts. The reaction conditions often include the presence of oxygen and a base, such as pyridine, to facilitate the coupling process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions: Octa-3,5-diyn-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triple bonds can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Chemistry: Octa-3,5-diyn-1-OL is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various coupling reactions.

Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways involving hydroxylation and oxidation reactions.

Medicine: The compound’s reactivity makes it a potential candidate for drug development, particularly in designing molecules with specific functional groups that can interact with biological targets.

Industry: this compound is used in the production of specialty chemicals and materials. Its ability to undergo polymerization reactions makes it valuable in creating advanced polymers and coatings.

Mechanism of Action

The mechanism of action of Octa-3,5-diyn-1-OL involves its ability to participate in various chemical reactions due to the presence of triple bonds and a hydroxyl group. These functional groups allow the compound to interact with different molecular targets, such as enzymes and receptors, through processes like oxidation, reduction, and substitution. The pathways involved may include the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

    2,3-Octadiene-5,7-diyn-1-OL: Similar structure with two triple bonds and a hydroxyl group.

    Hexa-1,3,5-triyne: Contains three triple bonds but lacks a hydroxyl group.

    But-2-yne-1,4-diol: Contains two triple bonds and two hydroxyl groups.

Uniqueness: Octa-3,5-diyn-1-OL is unique due to its specific arrangement of triple bonds and a single hydroxyl group. This structure provides distinct reactivity patterns compared to other similar compounds, making it valuable in various chemical and industrial applications.

Properties

CAS No.

10160-11-9

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

octa-3,5-diyn-1-ol

InChI

InChI=1S/C8H10O/c1-2-3-4-5-6-7-8-9/h9H,2,7-8H2,1H3

InChI Key

YFBFKTPUNNZYIE-UHFFFAOYSA-N

Canonical SMILES

CCC#CC#CCCO

Origin of Product

United States

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